REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH:1]([N:4]1[CH2:5][CH2:6][CH:7]([C:10]([OH:12])=[O:11])[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
63.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
34 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15.75 h at which point it
|
Duration
|
15.75 h
|
Type
|
CUSTOM
|
Details
|
immediate precipitation
|
Type
|
FILTRATION
|
Details
|
The resulting NaCl was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50% EtOAc/EtOH (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by a filtration through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
was dried in a 50° C. vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.09 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |